(R)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester
Description
(R)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester is a chiral piperazine derivative bearing a trifluoromethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines, enabling selective reactivity during multi-step syntheses. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in pharmaceutical intermediates, particularly for CNS-targeting drugs or kinase inhibitors . However, commercial availability issues are noted, as CymitQuimica has discontinued its production .
Properties
IUPAC Name |
tert-butyl (2R)-2-(trifluoromethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-6-7(15)10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMABGNQLJFIX-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation
Reacting racemic 2-trifluoromethylpiperazine with chiral acids (e.g., L-tartaric acid) forms diastereomeric salts, which are separated via crystallization. Subsequent Boc protection yields the (R)-enantiomer.
Enzymatic Kinetic Resolution
Lipases catalyze the enantioselective acylation of racemic piperazines. For example, Candida antarctica lipase B selectively acylates the (S)-enantiomer, leaving the (R)-form intact for Boc protection.
Catalytic Asymmetric Synthesis
Transition-metal-catalyzed methods enable direct enantioselective synthesis:
Palladium-Catalyzed Coupling
A Pd-PEPPSI-IPent catalyst facilitates C–N bond formation between trifluoromethyl-substituted aryl halides and Boc-protected piperazine precursors. Optimized conditions (tert-amyl alcohol/H₂O, KOtBu) achieve yields up to 96%.
Organocatalytic Approaches
Chiral phosphoric acids catalyze the asymmetric Mannich reaction of trifluoromethyl ketones with Boc-piperazine, yielding enantiomerically enriched products (ee >90%).
Multi-Step Synthesis from Aryl Halides
A patent-pending route involves sequential functionalization:
-
Condensation : Piperazine reacts with 1,2-difluoro-4-nitrobenzene in toluene at 80–90°C.
-
Boc Protection : Intermediate treated with Boc₂O in toluene.
-
Reduction : Nitro group reduced using Pd/C and H₂.
-
Salt Formation : Final product isolated as hydrochloride salt.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Toluene, 80°C | 75% |
| 2 | Boc₂O, TEA | 82% |
| 3 | Pd/C, H₂ | 88% |
Solid-Phase Synthesis for High-Throughput Production
Immobilized piperazine derivatives on Wang resin enable efficient Boc protection and trifluoromethylation. After cleavage, the (R)-enantiomer is purified via HPLC. This method is scalable for combinatorial libraries.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Boc Protection | Mild conditions, high yield | Requires chiral resolution | 48–90% |
| Catalytic Asymmetric | Direct enantiocontrol | Catalyst cost | 70–96% |
| Multi-Step | Scalable | Lengthy synthesis | 75–88% |
Chemical Reactions Analysis
Types of Reactions
®-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazines.
Scientific Research Applications
Chemistry
In the field of organic chemistry, (R)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester serves as a versatile building block in the synthesis of more complex molecules. It can be utilized in various chemical reactions, including:
- Oxidation : The compound can undergo oxidation to form various derivatives.
- Reduction : It can be modified through reduction reactions to alter functional groups.
- Substitution : The trifluoromethyl group allows for substitution reactions, leading to diverse piperazine derivatives.
Biology
Research has indicated that this compound exhibits several biological activities, making it a subject of interest in medicinal chemistry:
-
Antimicrobial Activity : Studies have shown that related compounds can inhibit the growth of pathogens such as Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) reported at 32 to 64 μg/mL.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain Minimum Inhibitory Concentration (MIC) Neisseria meningitidis 64 μg/mL Haemophilus influenzae 32 μg/mL - Anti-inflammatory Effects : The compound is also being studied for its potential anti-inflammatory properties, which may contribute to therapeutic applications in treating inflammatory diseases .
Medicine
In pharmaceutical research, this compound is being investigated as an intermediate in the synthesis of novel drugs. Its structural modifications are aimed at enhancing pharmacological properties while reducing side effects associated with existing medications. For instance, it may play a role in developing new treatments for conditions such as thrombocytopenia and other disorders requiring targeted therapies .
Case Studies
Recent studies have highlighted the therapeutic potential of piperazine derivatives, including those containing the trifluoromethyl group. For example, compounds derived from (R)-2-Trifluoromethyl-piperazine-1-carboxylic acid have shown promise in preclinical trials for their ability to modulate immune responses and inhibit cancer cell proliferation.
Mechanism of Action
The mechanism of action of ®-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and bind to hydrophobic pockets within proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent type, position, and stereochemistry, which influence their physicochemical properties and applications.
Table 1: Structural Comparison of Piperazine-1-carboxylic acid tert-butyl esters
Key Observations :
- Trifluoromethyl vs. Trifluoroethyl : The target compound’s 2-CF₃ group offers steric hindrance and electron-withdrawing effects, whereas the 3-CF₃CH₂ analog () may exhibit higher lipophilicity but reduced hydrogen-bonding capacity.
- Chirality : The R-configuration in the target compound and (R)-2-cyclohexyl analog () is critical for enantioselective interactions in drug-receptor binding.
- Functional Groups : Keto groups () or chlorophenyl moieties () introduce polarity or targeting capabilities, respectively.
Key Observations :
- The target compound’s synthesis likely follows similar Boc-protection strategies, though specific details are absent in the evidence.
- Reductive amination () and NaH-mediated alkylation () are common for introducing substituents.
Pharmacological Potential:
- The trifluoromethyl group in the target compound may enhance blood-brain barrier penetration, making it suitable for neuroactive drugs.
- The 4-(4-chlorophenyl) analog () is structurally similar to kinase inhibitors, suggesting anticancer applications.
Biological Activity
(R)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperazine ring substituted with a trifluoromethyl group and a tert-butyl ester, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₇F₃N₂O₂
- Molecular Weight : Approximately 250.25 g/mol
- Functional Groups : Piperazine ring, trifluoromethyl group, tert-butyl ester
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to proteins or enzymes, while the piperazine scaffold positions functional groups for optimal interaction with target molecules. This compound has been shown to modulate various biological pathways, including neurotransmitter receptor activity and enzyme regulation.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies indicate that derivatives of piperazine compounds can inhibit cancer cell proliferation. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents .
- Neurotransmitter Interaction : The piperazine structure allows for interactions with neurotransmitter receptors, potentially influencing signal transduction pathways related to mood and cognition .
- Antiparasitic Activity : Some studies have evaluated the compound's efficacy against parasites, particularly in models simulating malaria transmission. The mechanism involves inhibition of specific ATPase activities associated with parasite survival .
Case Study 1: Anticancer Efficacy
A study involving the synthesis of piperazine derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition against human cancer cell lines such as MCF-7 and A549. The most potent derivative showed an IC50 value of approximately 5 µM, comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Neurotransmitter Modulation
Research has indicated that this compound can act as a modulator for serotonin and dopamine receptors. In vitro assays revealed that the compound enhances receptor binding affinity, leading to increased neurotransmitter activity, which may have implications for treating mood disorders.
Case Study 3: Antiparasitic Mechanism
In a study focusing on malaria transmission-blocking therapies, this compound was evaluated for its ability to inhibit PfATP4 activity. The results indicated that structural modifications could enhance metabolic stability and efficacy against resistant strains of parasites .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| (S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester | Enantiomer | Opposite stereochemistry | Potentially different receptor interactions |
| 1-(2,2,2-Trifluoroethyl)piperazine | Piperazine derivative | Lacks carboxylic acid functionality | Limited biological data available |
| 4-(Trifluoromethyl)piperidine | Related piperidine structure | Different functional group positioning | Lower binding affinity reported |
Q & A
Basic: What are the standard synthetic routes for (R)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?
The synthesis typically involves enantioselective alkylation or coupling reactions. For example, chiral phase-transfer catalysts can induce the (R)-configuration during alkylation of precursor esters . Microwave-assisted Suzuki coupling (e.g., with Pd catalysts) improves efficiency and yield compared to traditional heating, as demonstrated in analogous piperazine-tert-butyl ester syntheses . Key variables include temperature (e.g., 0°C for stereochemical control), solvent choice (THF or DMF), and purification via silica gel chromatography .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Essential techniques include:
- NMR (¹H/¹³C) : Confirms tert-butyl group signals (δ ~1.4 ppm for 9H) and trifluoromethyl peaks (δ ~120 ppm in ¹³C) .
- LCMS : Validates molecular weight (e.g., [M+H]+ ion at m/z ~355) and purity .
- X-ray diffraction : Resolves stereochemistry and crystal packing, critical for confirming the (R)-configuration .
Basic: What safety protocols are recommended for handling this compound in the lab?
- Use PPE (gloves, goggles) due to potential irritancy .
- Work in a fume hood to avoid inhalation of fine particles.
- Store at 2–8°C under inert gas (N₂/Ar) to prevent tert-butyl ester hydrolysis .
Advanced: How can researchers ensure enantiomeric purity during synthesis?
Chiral catalysts (e.g., Cinchona alkaloid-derived phase-transfer catalysts) enable asymmetric induction . Post-synthesis, chiral HPLC with amylose-based columns or circular dichroism (CD) spectroscopy quantifies enantiomeric excess (>98% for pharmaceutical-grade intermediates) .
Advanced: How does the trifluoromethyl group influence reactivity in functionalization reactions?
The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the piperazine ring. For example, it directs regioselective amidation at the 4-position using HOBt/TBTU coupling agents . However, it may hinder nucleophilic attacks, requiring harsher conditions (e.g., LiAlH₄ for reductions) .
Advanced: How should researchers resolve contradictions in synthetic yields reported across studies?
Method validation is critical. For instance, microwave-assisted coupling (100°C, 3 hours) in achieved 91% yield, whereas traditional heating (60°C, 24 hours) in other studies may yield <70% . Reproduce protocols with controlled variables (catalyst loading, solvent purity) and characterize intermediates to identify bottlenecks.
Advanced: What strategies link structural modifications to biological activity in SAR studies?
- Trifluoromethyl group : Enhances metabolic stability and membrane permeability in kinase inhibitors .
- tert-Butyl ester : Acts as a transient protecting group, improving solubility for in vitro assays . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like PI3Kα .
Advanced: What in vitro assays assess its biological activity?
- Kinase inhibition : Test against recombinant kinases (e.g., EGFR, PI3K) using ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values correlate with trifluoromethyl substitution) .
Advanced: How is this compound applied in drug development pipelines?
As a precursor to kinase inhibitors, its tert-butyl ester is deprotected in situ to generate free amines for covalent binding to ATP pockets . Pharmacokinetic studies in rodents assess bioavailability, while metabolite profiling (via LC-MS/MS) identifies hydrolysis products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
